molecular formula C30H42O4 B609582 Nimolinone CAS No. 106533-51-1

Nimolinone

Cat. No.: B609582
CAS No.: 106533-51-1
M. Wt: 466.66
InChI Key: KPAZQRBTURGWMZ-YSVYTRSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nimolinone is a limonoid compound belonging to the Meliaceae family, primarily isolated from Azadirachta indica (neem) and other related species such as Xylocarpus moluccensis and Toona ciliata . Structurally, it features a tetranortriterpenoid skeleton with characteristic modifications, including a furanolactone ring and oxygenated functional groups. This compound has garnered attention for its biological activities, particularly its anti-angiogenic and anti-proliferative effects in human umbilical vein endothelial cells (HUVECs), as observed in ethanol extracts of neem leaves (EENL) .

Properties

CAS No.

106533-51-1

Molecular Formula

C30H42O4

Molecular Weight

466.66

IUPAC Name

Lanosta-7,9(11),24-trien-21-oic acid, 23-hydroxy-3-oxo-, gamma-lactone, (13alpha,14beta,17alpha,20S,23R)-

InChI

InChI=1S/C30H42O4/c1-17(2)14-18(31)15-19-22-16-25(34-26(19)33)30(7)21-8-9-23-27(3,4)24(32)11-12-28(23,5)20(21)10-13-29(22,30)6/h8,10,14,18-19,22-23,25,31H,9,11-13,15-16H2,1-7H3/t18-,19-,22+,23-,25?,28+,29-,30-/m0/s1

InChI Key

KPAZQRBTURGWMZ-YSVYTRSJSA-N

SMILES

CC1(C)C(CC[C@]2(C)C3=CC[C@@]4(C)[C@]([C@@H](C(O5)=O)C[C@@H](O)/C=C(C)/C)([H])CC5[C@@](C)4C3=CC[C@@]12[H])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nimolinone;  D9,11-Nimolinone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Nimolinone shares structural and functional similarities with several limonoids and related terpenoids. Below is a detailed analysis:

Structural Analogues in the Meliaceae Family

Dysolenticin B
  • Source : Dysoxylum hainanense .
  • Structural Features: Acts as a Δ20,22 analog of this compound, differing in the position of double bonds within the decalin core.
  • Biological Activity: Exhibits cytotoxic effects against cancer cell lines, though its potency varies due to reduced oxygenation compared to this compound .
Melianodiol Derivatives (Compounds 27, 44)
  • Source : Toona ciliata .
  • Structural Features: Compound 27: C25-methoxy analog of Melianodiol. Compound 44: C21-methylated and C24-acetylated derivative.
  • Biological Activity: Enhanced lipophilicity in Compound 44 improves membrane permeability, leading to stronger anti-inflammatory activity compared to this compound .
Paramignyol A Isomer (Compound 28)
  • Source : Xylocarpus moluccensis .
  • Structural Features : C3 epimer of Paramignyol A, altering stereochemistry at the C3 hydroxyl group.
  • Biological Activity: Demonstrates moderate antifungal activity, contrasting with this compound’s anti-angiogenic focus .

Functional Analogues in Neem-Derived Limonoids

Nimbolide
  • Source : Azadirachta indica .
  • Structural Features : Contains an α,β-unsaturated lactone ring, enhancing electrophilic reactivity.
  • Biological Activity: Inhibits HUVEC proliferation at lower concentrations (IC₅₀: 2–12 μM) compared to this compound, which requires higher doses in EENL mixtures . Induces apoptosis via ROS-mediated pathways, a mechanism less pronounced in this compound .
2',3'-Dehydrosalannol
  • Source : Azadirachta indica .
  • Structural Features: Lacks the C2'-C3' hydroxyl groups present in salannol, increasing hydrophobicity.
  • Biological Activity: Synergizes with this compound in EENL to inhibit VEGF-induced angiogenesis, though standalone activity is weaker .
Azadirachtin
  • Source : Azadirachta indica .
  • Structural Features : Complex macrocyclic lactone with multiple ester groups.
  • Biological Activity: Primarily insecticidal, targeting ecdysone receptors, unlike this compound’s mammalian cell-focused effects .

Comparative Data Table

Compound Source Key Structural Features Biological Activity Potency (IC₅₀/Concentration)
This compound Azadirachta indica Tetranortriterpenoid, furanolactone ring Anti-angiogenic, anti-proliferative Part of EENL mixture
Nimbolide Azadirachta indica α,β-unsaturated lactone Apoptosis induction, anti-proliferative 2–12 μM
Dysolenticin B Dysoxylum hainanense Δ20,22 double bond Cytotoxic Not reported
Azadirachtin Azadirachta indica Macrocyclic lactone with esters Insecticidal 0.1–1 ppm

Key Research Findings

Anti-Angiogenic Synergy: In EENL, this compound works synergistically with nimbolide and 2',3'-dehydrosalannol to inhibit HUVEC proliferation and VEGF signaling, though nimbolide is the primary active agent .

Structural Determinants of Activity: Oxygenation at C21 and C24 (e.g., Compound 44) enhances bioactivity compared to this compound’s base structure .

Mechanistic Differences: this compound upregulates HMOX1, a heme oxygenase linked to anti-inflammatory effects, whereas nimbolide predominantly activates pro-apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimolinone
Reactant of Route 2
Nimolinone

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